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Compound of Interest

Compound Name:
O-(3-

quinolyl)methylhydroxylamine

Cat. No.: B8511253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS) data for the analytical characterization of O-
(3-quinolyl)methylhydroxylamine. Due to the limited availability of public experimental data

for this specific compound, this guide presents predicted spectral information based on

analogous structures and established principles of spectroscopic analysis. Additionally, it

outlines comprehensive experimental protocols for acquiring such data.

Chemical Structure and Properties
IUPAC Name: O-(quinolin-3-ylmethyl)hydroxylamine

CAS Number: 205111-39-3

Molecular Formula: C₁₀H₁₀N₂O

Molecular Weight: 174.20 g/mol

Predicted NMR and Mass Spectrometry Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and mass spectrometry data

for O-(3-quinolyl)methylhydroxylamine. These predictions are derived from the analysis of

structurally similar compounds and standard spectroscopic data.
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Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.9 s 1H H2 (Quinoline)

~8.1 d 1H H4 (Quinoline)

~8.0 d 1H H8 (Quinoline)

~7.8 d 1H H5 (Quinoline)

~7.6 t 1H H7 (Quinoline)

~7.5 t 1H H6 (Quinoline)

~5.0 s 2H -CH₂-

~4.8 (broad) s 2H -NH₂

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ) ppm Assignment

~150 C2 (Quinoline)

~147 C8a (Quinoline)

~135 C4 (Quinoline)

~130 C8 (Quinoline)

~129 C3 (Quinoline)

~128.5 C5 (Quinoline)

~128 C4a (Quinoline)

~127 C6 (Quinoline)

~126.5 C7 (Quinoline)

~75 -CH₂-
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Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Predicted Fragment

174 [M]⁺ (Molecular Ion)

143 [M - ONH₂]⁺

142 [M - H₂NO]⁺

129 [Quinoline-3-yl]⁺

116 [C₉H₆]⁺

Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of O-(3-
quinolyl)methylhydroxylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Ensure the sample is fully dissolved.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16

ppm.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of

200-250 ppm.
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Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent (e.g., methanol, acetonitrile).

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source

(e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

ESI-MS Acquisition (for accurate mass):

Infuse the sample solution directly into the ESI source.

Acquire the mass spectrum in positive ion mode.

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,

and temperature) to achieve a stable signal and minimize fragmentation.

EI-MS Acquisition (for fragmentation pattern):

Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-

MS).

Acquire the mass spectrum using a standard electron energy of 70 eV.

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and

characteristic fragment ions. For high-resolution mass spectrometry (HRMS), calculate the

elemental composition from the accurate mass measurement.
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Caption: Analytical workflow for the synthesis and characterization of O-(3-
quinolyl)methylhydroxylamine.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic Characterization of O-
(3-quinolyl)methylhydroxylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8511253#nmr-and-mass-spectrometry-data-for-o-3-
quinolyl-methylhydroxylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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